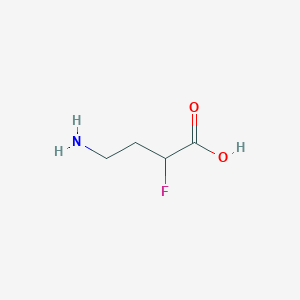

DL-4-Amino-2-fluorobutyric acid

Overview

Description

DL-4-Amino-2-fluorobutyric acid is an organic compound with the molecular formula C4H8FNO2 It is a derivative of butanoic acid, where the hydrogen atom at the second carbon is replaced by a fluorine atom and the hydrogen atom at the fourth carbon is replaced by an amino group

Biochemical Analysis

Biochemical Properties

4-Amino-2-fluorobutanoic acid plays a significant role in biochemical reactions, particularly those involving amino acid metabolism. It has been shown to interact with gamma-aminobutyric acid (GABA) transporters, influencing the transport of GABA in neural tissues . This interaction is crucial as GABA is a major inhibitory neurotransmitter in the central nervous system. Additionally, 4-Amino-2-fluorobutanoic acid can inhibit bacterial GABA aminotransferase, an enzyme involved in the degradation of GABA . This inhibition is competitive and reversible, highlighting the compound’s potential as a biochemical tool for studying GABAergic systems.

Cellular Effects

The effects of 4-Amino-2-fluorobutanoic acid on various cell types and cellular processes are profound. In neural cells, it modulates GABA transport, thereby affecting neurotransmission and neural excitability . This modulation can influence cell signaling pathways, particularly those related to inhibitory neurotransmission. Furthermore, 4-Amino-2-fluorobutanoic acid has been observed to impact gene expression related to GABA metabolism, potentially altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-Amino-2-fluorobutanoic acid exerts its effects primarily through binding interactions with GABA transporters and enzymes. By binding to GABA transporters, it alters the transport dynamics of GABA across cell membranes . Additionally, its competitive inhibition of GABA aminotransferase prevents the breakdown of GABA, leading to increased levels of this neurotransmitter . These interactions underscore the compound’s role in modulating GABAergic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-2-fluorobutanoic acid have been studied over various time frames The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periodsIn vitro studies have shown that prolonged exposure to 4-Amino-2-fluorobutanoic acid can lead to sustained alterations in GABAergic signaling .

Dosage Effects in Animal Models

The effects of 4-Amino-2-fluorobutanoic acid vary with different dosages in animal models. At low doses, it enhances GABAergic activity without significant adverse effects. At higher doses, it can induce toxicity, manifesting as neural excitability and potential neurotoxicity . These findings highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

4-Amino-2-fluorobutanoic acid is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as GABA aminotransferase, influencing the metabolic flux of GABA This interaction can alter metabolite levels, potentially impacting overall cellular metabolism

Transport and Distribution

Within cells and tissues, 4-Amino-2-fluorobutanoic acid is transported and distributed via specific transporters and binding proteins. Its interaction with GABA transporters facilitates its movement across cell membranes, affecting its localization and accumulation . These transport dynamics are crucial for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Amino-2-fluorobutanoic acid is primarily within neural tissues, where it interacts with GABAergic systems. It is directed to specific compartments, such as synaptic vesicles, through targeting signals and post-translational modifications . This localization is essential for its activity and function in modulating neurotransmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-4-Amino-2-fluorobutyric acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with a fluorinated alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid . Another method involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base, which is then alkylated with a fluorinated alkyl halide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

DL-4-Amino-2-fluorobutyric acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted amino acids. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Scientific Research Applications

DL-4-Amino-2-fluorobutyric acid serves multiple purposes in scientific research:

1. Chemistry

- Building Block : It is utilized as a building block in the synthesis of more complex molecules.

- Reagent : The compound acts as a reagent in various organic reactions, facilitating the formation of fluorinated derivatives.

2. Biology

- Enzyme Inhibition Studies : Research indicates that it can inhibit specific enzymes, particularly GABA aminotransferase, which is crucial for regulating neurotransmitter levels in the brain .

- Protein Interactions : The compound is explored for its interactions with proteins, potentially affecting their stability and activity.

3. Medicine

- Therapeutic Potential : Ongoing studies are investigating its role as a pharmaceutical intermediate, especially in developing treatments for neurological disorders such as epilepsy and addiction .

- Fluorinated Amino Acids : Its incorporation into peptides and proteins has been shown to enhance their biophysical properties, potentially leading to improved therapeutic agents .

4. Industry

- Specialty Chemicals Production : It is used in the production of specialty chemicals and as a precursor in synthesizing fluorinated compounds, which are valuable in various applications including pharmaceuticals and agrochemicals .

Case Study 1: Enzyme Inhibition

A study published in 2018 focused on the design of GABA aminotransferase inhibitors. This compound was found to effectively inhibit this enzyme, leading to increased GABA levels in the brain. This suggests potential applications in treating epilepsy and other neurological disorders .

Case Study 2: Fluorinated Peptides

Research conducted on peptides incorporating this compound demonstrated enhanced thermal stability and proteolytic resistance. The incorporation of fluorinated amino acids like this compound into peptide structures significantly improved their biophysical properties, suggesting applications in drug development .

Case Study 3: Synthesis of Fluorinated Compounds

An innovative synthesis method involving this compound has been developed for producing fluorinated compounds that exhibit unique biological activities. This method highlights the compound's versatility as a precursor for creating novel therapeutic agents .

Mechanism of Action

The mechanism of action of DL-4-Amino-2-fluorobutyric acid involves its interaction with specific molecular targets and pathways. It is known to affect the transport of gamma-aminobutyric acid (GABA) in the brain, potentially influencing neurotransmission and neurological function . The compound may also interact with other amino acid transporters and enzymes, modulating various biochemical pathways .

Comparison with Similar Compounds

DL-4-Amino-2-fluorobutyric acid can be compared with other similar compounds, such as:

4-Amino-2-chlorobutanoic acid: Similar structure but with a chlorine atom instead of fluorine.

4-Amino-2-bromobutanoic acid: Similar structure but with a bromine atom instead of fluorine.

4-Amino-2-iodobutanoic acid: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, such as increased metabolic stability and altered reactivity compared to its halogenated analogues .

Biological Activity

DL-4-Amino-2-fluorobutyric acid (also known as 4-Amino-2-fluorobutanoic acid) is a fluorinated amino acid that has garnered attention in biochemical and pharmacological research due to its interactions with gamma-aminobutyric acid (GABA) transporters. This article provides a comprehensive overview of its biological activity, including its biochemical properties, mechanisms of action, and potential therapeutic applications.

This compound plays a crucial role in amino acid metabolism and exhibits significant interactions with GABA transporters, which are vital for neurotransmission in the central nervous system. Its unique fluorine atom enhances metabolic stability and alters reactivity compared to non-fluorinated analogues.

Table 1: Comparison of Biological Properties

| Property | This compound | 4-Amino-2-chlorobutanoic Acid | 4-Amino-2-bromobutanoic Acid |

|---|---|---|---|

| Molecular Formula | C4H8FNO2 | C4H8ClNO2 | C4H8BrNO2 |

| GABA Transport Interaction | Inhibitory | Competitive | Competitive |

| Stability | High | Moderate | Low |

| Toxicity at High Doses | Moderate | Low | High |

The primary mechanism by which this compound exerts its effects is through non-competitive inhibition of GABA transporters. This interaction reduces the efficiency of GABA uptake into neurons, thereby modulating GABAergic signaling pathways. The compound's binding occurs at a site distinct from the GABA binding site, contrasting with other GABA analogues that compete directly for this site .

Cellular Effects

In vitro studies have demonstrated that this compound can significantly influence neural excitability and neurotransmission. At low concentrations, it enhances GABAergic activity, while at higher doses, it may lead to neurotoxic effects characterized by increased neuronal excitability.

Case Study: Neuroprotective Effects

A study involving animal models showed that administration of this compound resulted in improved outcomes in models of epilepsy. The compound was found to stabilize neuronal activity and reduce seizure frequency when administered at therapeutic doses.

Dosage and Toxicity

The biological activity of this compound is dose-dependent. Research indicates that:

- Low Doses : Enhance GABAergic signaling without significant adverse effects.

- Moderate Doses : May induce mild toxicity, manifesting as slight alterations in behavior or neural function.

- High Doses : Associated with pronounced neurotoxicity and increased risk of seizures.

Metabolic Pathways

This compound is involved in various metabolic pathways related to amino acids. It interacts with key enzymes such as GABA aminotransferase, influencing the metabolic flux of GABA and potentially affecting overall neurotransmitter balance in the brain .

Research Applications

The compound has several applications in scientific research:

- Pharmaceutical Development : Investigated as a precursor for drugs targeting neurological disorders.

- Neuroscience Studies : Used to study GABAergic systems and their implications in various neurological conditions.

- Chemical Synthesis : Acts as a building block for synthesizing more complex fluorinated compounds .

Properties

IUPAC Name |

4-amino-2-fluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXBTBJGHQPOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 4-Amino-2-fluorobutanoic acid on the GABA transport system?

A2: Research suggests that 4-Amino-2-fluorobutanoic acid inhibits the GABA transport system in a non-competitive manner []. This means that it binds to a site distinct from the GABA binding site on the transporter protein. As a result, it reduces the transporter's efficiency, leading to decreased GABA uptake into neurons. This is in contrast to other GABA analogues like tiagabine and (R,S)nipecotic acid, which exhibit competitive inhibition by directly competing with GABA for the binding site [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.